molecular formula C22H22N2O5S B3532095 methyl [(5Z)-5-(2-ethoxybenzylidene)-3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl]acetate

methyl [(5Z)-5-(2-ethoxybenzylidene)-3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl]acetate

Cat. No.: B3532095
M. Wt: 426.5 g/mol
InChI Key: XXPOJGMNCNHSLR-AQTBWJFISA-N
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Description

Methyl [(5Z)-5-(2-ethoxybenzylidene)-3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl]acetate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxybenzylidene group, a methoxyphenyl group, and a thioxoimidazolidinone core. Its molecular formula is C20H22N2O4S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(5Z)-5-(2-ethoxybenzylidene)-3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl]acetate typically involves a multi-step process. One common method includes the condensation of 2-ethoxybenzaldehyde with 4-methoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with methyl acetoacetate in the presence of a base, such as sodium ethoxide, to yield the final product. The reaction conditions often require refluxing in ethanol for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl [(5Z)-5-(2-ethoxybenzylidene)-3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, aryl halides

Major Products Formed

    Oxidation: Formation of sulfone derivatives

    Reduction: Formation of alcohol derivatives

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Methyl [(5Z)-5-(2-ethoxybenzylidene)-3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl [(5Z)-5-(2-ethoxybenzylidene)-3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Methyl [(5Z)-5-(2-ethoxybenzylidene)-3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl]acetate can be compared with other similar compounds, such as:

  • Methyl (2E)-2-(4-ethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Ethyl (2E)-2-(4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-[(5Z)-5-[(2-ethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S/c1-4-29-19-8-6-5-7-15(19)13-18-21(26)24(16-9-11-17(27-2)12-10-16)22(30)23(18)14-20(25)28-3/h5-13H,4,14H2,1-3H3/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPOJGMNCNHSLR-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=C2C(=O)N(C(=S)N2CC(=O)OC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)N2CC(=O)OC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl [(5Z)-5-(2-ethoxybenzylidene)-3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl]acetate
Reactant of Route 2
methyl [(5Z)-5-(2-ethoxybenzylidene)-3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl]acetate
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methyl [(5Z)-5-(2-ethoxybenzylidene)-3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl]acetate
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methyl [(5Z)-5-(2-ethoxybenzylidene)-3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl]acetate
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methyl [(5Z)-5-(2-ethoxybenzylidene)-3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl]acetate
Reactant of Route 6
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methyl [(5Z)-5-(2-ethoxybenzylidene)-3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl]acetate

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